molecular formula C12H15N5 B1482035 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098135-78-3

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1482035
M. Wt: 229.28 g/mol
InChI Key: LWUFKAHBWWJUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide (EPPA) is a synthetic compound that is used in scientific research as an inhibitor of enzymes. It is a member of the pyrazole family, which is a group of small molecules that are used as pharmaceuticals and in other applications. EPPA has been used in a variety of studies, including those related to cancer, diabetes, and neurological disorders.

Scientific Research Applications

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been used in a variety of scientific research applications, including the study of cancer, diabetes, and neurological disorders. In cancer research, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been used to study the effects of various cancer-causing agents on cell growth and proliferation. In diabetes research, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been used to study the effects of various treatments on glucose levels. In neurological disorders, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been used to study the effects of various treatments on neurotransmitter levels.

Mechanism Of Action

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide works by inhibiting the activity of certain enzymes, such as those involved in the synthesis of DNA and RNA. When these enzymes are inhibited, the cell is unable to properly replicate or repair itself, leading to cell death. 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide also has been shown to inhibit the activity of certain proteins, such as those involved in the synthesis of proteins and carbohydrates.

Biochemical And Physiological Effects

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been shown to have a variety of biochemical and physiological effects. In terms of biochemical effects, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been shown to inhibit the activity of certain enzymes, such as those involved in the synthesis of DNA and RNA. In terms of physiological effects, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been shown to have anti-cancer, anti-diabetic, and anti-neurological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide in lab experiments is that it is relatively easy to synthesize. It can be synthesized using a variety of methods, including the reaction of pyridine with ethyl 5-chloropyridine-3-carboxylate and ethyl 5-chloro-3-pyridine-1-carboxylate. Additionally, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
The main limitation of using 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide in lab experiments is that it is not very stable in aqueous solutions. This means that it must be stored in anhydrous conditions and must be used quickly after synthesis. Additionally, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide has a relatively short half-life, meaning that it must be used quickly after being synthesized.

Future Directions

There are a number of potential future directions for the use of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide in scientific research. For example, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide could be used to study the effects of various cancer-causing agents on cell growth and proliferation. Additionally, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide could be used to study the effects of various treatments on glucose levels in diabetes research. Furthermore, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide could be used to study the effects of various treatments on neurotransmitter levels in neurological disorders. Finally, 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide could be used to study the effects of various treatments on protein and carbohydrate synthesis.

properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-9-7-11(10-5-3-4-6-15-10)16-17(9)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUFKAHBWWJUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
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2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

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